molecular formula C8H4N2O3 B14862093 2-Cyano-6-formylisonicotinic acid

2-Cyano-6-formylisonicotinic acid

Cat. No.: B14862093
M. Wt: 176.13 g/mol
InChI Key: MNBDAORMKGWSLX-UHFFFAOYSA-N
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Description

2-Cyano-6-formylisonicotinic acid is an organic compound with a unique structure that includes a cyano group (-CN) and a formyl group (-CHO) attached to an isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-6-formylisonicotinic acid can be achieved through several methods. One common approach involves the cyanation of 2-iodo-6-formylisonicotinic acid using a copper catalyst system. The reaction typically employs potassium hexacyanoferrate(II) as a cyanide source and N,N,N’,N’-tetramethylethylenediamine (TMEDA) as a ligand . The reaction conditions are generally mild, making this method suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for scalability and cost-effectiveness. The use of eco-friendly and low-cost reagents, such as potassium hexacyanoferrate(II), is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-6-formylisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The cyano and formyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the cyano and formyl groups under basic or acidic conditions.

Major Products

    Oxidation: 2-Cyano-6-carboxyisonicotinic acid.

    Reduction: 2-Amino-6-formylisonicotinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-6-formylisonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-6-formylisonicotinic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The formyl group can form covalent bonds with amino groups in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-6-methoxyisonicotinic acid: Similar structure but with a methoxy group instead of a formyl group.

    2-Cyano-6-hydroxyisonicotinic acid: Similar structure but with a hydroxy group instead of a formyl group.

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C8H4N2O3

Molecular Weight

176.13 g/mol

IUPAC Name

2-cyano-6-formylpyridine-4-carboxylic acid

InChI

InChI=1S/C8H4N2O3/c9-3-6-1-5(8(12)13)2-7(4-11)10-6/h1-2,4H,(H,12,13)

InChI Key

MNBDAORMKGWSLX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)C#N)C(=O)O

Origin of Product

United States

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